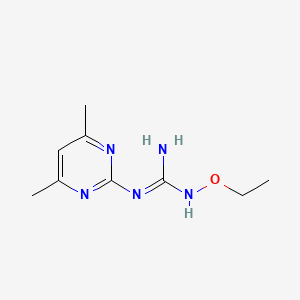![molecular formula C24H24Cl2N2O2 B11509965 N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B11509965.png)
N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide is a synthetic organic compound characterized by its unique adamantane core and dichlorobenzamido functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide typically involves a multi-step process:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Introduction of the Carboxamide Group: The adamantane core is then functionalized with a carboxamide group using reagents such as adamantane-1-carboxylic acid and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Dichlorobenzamido Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of adamantane-1,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the dichlorobenzamido group, potentially converting it to a mono-chlorinated or non-chlorinated benzamido derivative.
Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under basic conditions.
Major Products
Oxidation: Adamantane-1,3-dicarboxylic acid derivatives.
Reduction: Mono-chlorinated or non-chlorinated benzamido derivatives.
Substitution: Various substituted benzamido derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism by which N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The adamantane core provides a rigid structure that can enhance binding affinity, while the dichlorobenzamido group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(2-Chlorobenzamido)phenyl]adamantane-1-carboxamide: Similar structure but with one less chlorine atom.
N-[4-(3,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide: Similar structure but with chlorine atoms in different positions.
N-[4-(2,4-Difluorobenzamido)phenyl]adamantane-1-carboxamide: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide is unique due to the specific positioning of the chlorine atoms on the benzamido group, which can influence its reactivity and interaction with biological targets. This positioning can affect the compound’s pharmacokinetic properties and its ability to cross biological membranes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H24Cl2N2O2 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H24Cl2N2O2/c25-17-1-6-20(21(26)10-17)22(29)27-18-2-4-19(5-3-18)28-23(30)24-11-14-7-15(12-24)9-16(8-14)13-24/h1-6,10,14-16H,7-9,11-13H2,(H,27,29)(H,28,30) |
Clave InChI |
MGRZAXXHLAQKAV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-amino-2-oxo-3'-(pyridin-3-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11509892.png)
![12-(4-ethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11509898.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B11509916.png)
![7-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11509926.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B11509928.png)

![2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene](/img/structure/B11509939.png)
![N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide](/img/structure/B11509946.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzamide](/img/structure/B11509953.png)
![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,2-diol](/img/structure/B11509954.png)

![2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11509968.png)

